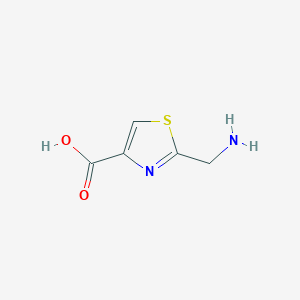

2-(氨甲基)-1,3-噻唑-4-羧酸

描述

Synthesis Analysis

The synthesis of derivatives of 2-(aminomethyl)-1,3-thiazole-4-carboxylic acid involves several chemical reactions that allow for the creation of novel compounds with potential biological activities. For instance, novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives were designed and synthesized, with their structures confirmed by various spectroscopic methods. These derivatives exhibited good fungicidal and antivirus activities, demonstrating the compound's versatility in synthesis and application in bioactive compounds (Li et al., 2015).

Molecular Structure Analysis

The molecular structure of 2-(aminomethyl)-1,3-thiazole-4-carboxylic acid derivatives has been extensively studied using crystallography and spectroscopy. For example, Kennedy et al. (1999) reported on the crystal structure of a methyl ester derivative, providing insights into its molecular conformation and intermolecular interactions (Kennedy et al., 1999).

Chemical Reactions and Properties

The reactivity of 2-(aminomethyl)-1,3-thiazole-4-carboxylic acid allows for the formation of various derivatives through chemical reactions such as nucleophilic substitution, condensation, and cyclization. These reactions are pivotal in modifying the compound to enhance its biological activity or to incorporate it into more complex molecules. Baker and Williams (2003) demonstrated the synthesis of novel 2-amino-1,3-thiazole-5-carboxylates via ultrasonic and thermally mediated nucleophilic displacement, showcasing the compound's versatility in chemical synthesis (Baker & Williams, 2003).

Physical Properties Analysis

The physical properties of 2-(aminomethyl)-1,3-thiazole-4-carboxylic acid and its derivatives, such as melting points, solubility, and crystal structure, play a significant role in their application and handling. These properties are determined through experimental techniques and contribute to our understanding of the compound's stability and suitability for various applications.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with other chemicals, and stability under various conditions, are crucial for the practical use of 2-(aminomethyl)-1,3-thiazole-4-carboxylic acid. Studies such as those by Zhuo-qiang (2009) on the improved synthesis of related compounds highlight the importance of understanding these chemical properties to optimize synthesis routes and enhance the compound's utility (Zhuo-qiang, 2009).

科学研究应用

1. Aminomethylenephosphonic Acids

- Application Summary : Aminomethylenephosphonic acids have several synthesis routes and many applications such as separation of metals and rare earth by solvent extraction, N-C-P in medicinal chemistry, pesticides/herbicides and water-decontamination systems, organometallic complexes: MOF, gas absorption, proton conductivity and Magnetic shielding tensors .

2. Amides

- Application Summary : Amides are found in various natural products in organic chemistry. Benzamides are a significant class of amide compounds. These compounds have been widely used in medical, industrial, biological and potential drug industries: juvenile hyperactivity, the treatment of cancer, hypercholesterolemia, sorafenib, lipitor, anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .

- Methods of Application : A series of novel amides were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives by using TEA as base and THF as solvent .

- Results or Outcomes : Some of synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds has been shown to exhibit effective metal chelate activity .

3. Oxidative Peptide Bond Formation

- Application Summary : The compound 2-(aminomethyl)malononitrile can be used as a glycine unit in the oxidative peptide bond formation of glycine–amino acid .

- Methods of Application : The amide linkage of glycine–amino acid was synthesized by coupling of substituted 2-(aminomethyl)malononitrile as a C-terminal glycine unit and N-terminal amine using CsOAc and O2 in an aqueous solution . This is a coupling reagent-free and catalyst-free peptide synthesis via oxidative amide bond formation .

- Results or Outcomes : Various tripeptides and tetrapeptides were synthesized efficiently and the sulfide moiety is inert even under an oxygen atmosphere .

4. Neuroactive Analogues

- Application Summary : Replacing carboxylic acids by phosphonic acids often creates mimes of amino acids used for the preparation of neuroactive analogues . One example of this approach is R-R-amino-5-chloro-1-(phosphonomethyl)-1H-benzimidazole-2-propanoic acid, a potent noncompetitive antagonist of synaptic N-methyl-D-aspartate (NMDA) receptors .

6. Cobalt (III) Complex of Aminomethyl

安全和危害

The safety and hazards associated with a compound depend on various factors, including its reactivity, toxicity, and handling procedures. Without specific information, it’s difficult to provide an accurate safety profile1718919.

未来方向

The future directions in the study of a specific compound would depend on its potential applications in fields like medicine, materials science, or synthetic chemistry2021222324.

Please consult with a chemistry professional for more accurate and specific information. This analysis is based on the general properties of similar compounds and may not fully apply to “2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid”.

属性

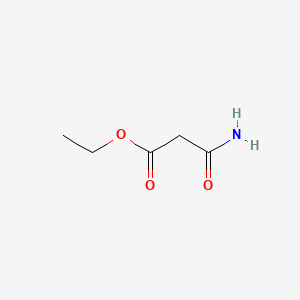

IUPAC Name |

2-(aminomethyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c6-1-4-7-3(2-10-4)5(8)9/h2H,1,6H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOIRUXCDSGNCMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90329651 | |

| Record name | 2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90329651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid | |

CAS RN |

25438-22-6 | |

| Record name | 2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90329651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2-Bromoethoxy)(phenyl)methyl]benzene](/img/structure/B1267589.png)